![molecular formula C26H36N2O3 B14679140 Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]- CAS No. 35001-51-5](/img/structure/B14679140.png)
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two ethyl groups and two tert-butyl groups attached to an ethanediamide backbone, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- typically involves a multi-step process that includes the following steps:
Formation of the Ethanediamide Backbone: The initial step involves the formation of the ethanediamide backbone through the reaction of ethylenediamine with an appropriate carboxylic acid derivative.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions, while the ethoxy group is added via an etherification reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and tert-butyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted ethanediamides, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
作用机制
The mechanism of action of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(5-tert-Butyl-2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-(5-tert-Butyl-2-methoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- stands out due to its specific combination of ethyl, tert-butyl, and ethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
35001-51-5 |
|---|---|
分子式 |
C26H36N2O3 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
N'-(5-tert-butyl-2-ethoxyphenyl)-N-(4-tert-butyl-2-ethylphenyl)oxamide |
InChI |
InChI=1S/C26H36N2O3/c1-9-17-15-18(25(3,4)5)11-13-20(17)27-23(29)24(30)28-21-16-19(26(6,7)8)12-14-22(21)31-10-2/h11-16H,9-10H2,1-8H3,(H,27,29)(H,28,30) |
InChI 键 |
HMYBQGXAGRYFPW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)NC(=O)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


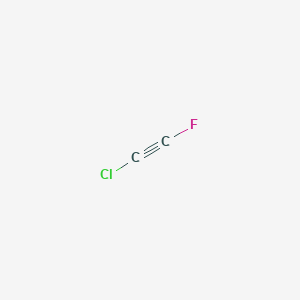
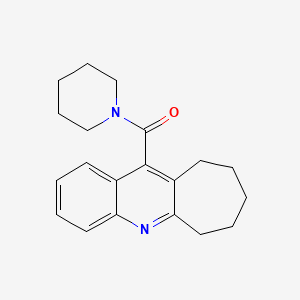
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
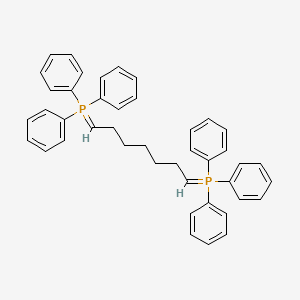
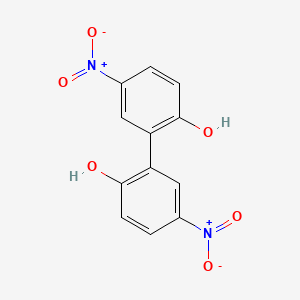
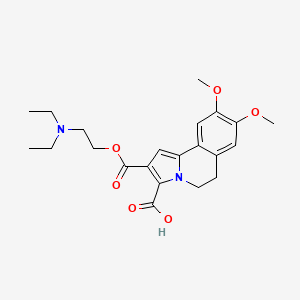
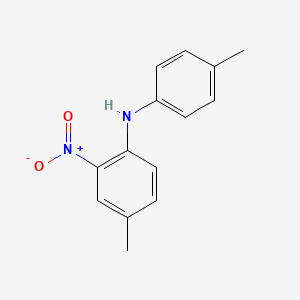


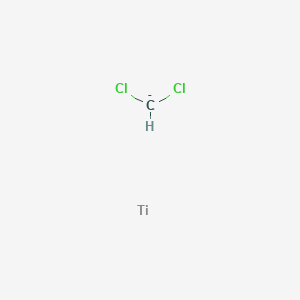
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
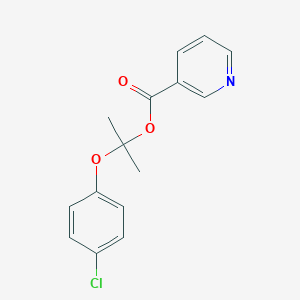
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
